molecular formula C12H15ClN4O5S B13768018 1-(4-(Acetylamino)-3-chlorophenyl)-3-methyl-1H-1,2,4-triazolium methyl sulphate CAS No. 71501-35-4

1-(4-(Acetylamino)-3-chlorophenyl)-3-methyl-1H-1,2,4-triazolium methyl sulphate

Cat. No.: B13768018
CAS No.: 71501-35-4
M. Wt: 362.79 g/mol
InChI Key: USTUWOZDXWOJFC-UHFFFAOYSA-N
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Description

Properties

CAS No.

71501-35-4

Molecular Formula

C12H15ClN4O5S

Molecular Weight

362.79 g/mol

IUPAC Name

N-[2-chloro-4-(3-methyl-1H-1,2,4-triazol-1-ium-1-yl)phenyl]acetamide;methyl sulfate

InChI

InChI=1S/C11H11ClN4O.CH4O4S/c1-7-13-6-16(15-7)9-3-4-11(10(12)5-9)14-8(2)17;1-5-6(2,3)4/h3-6H,1-2H3,(H,14,17);1H3,(H,2,3,4)

InChI Key

USTUWOZDXWOJFC-UHFFFAOYSA-N

Canonical SMILES

CC1=N[NH+](C=N1)C2=CC(=C(C=C2)NC(=O)C)Cl.COS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of the 1,2,4-Triazole Core with N-Methylation

  • Starting Material: 1,2,4-triazole is used as the core heterocyclic scaffold.

  • N-Methylation: The triazole nitrogen at position 3 is methylated using methylating agents such as methyl iodide or methyl sulphate under basic conditions (e.g., potassium hydroxide in ethanol). To avoid isomerization and excessive quaternization, a controlled nucleophilic substitution is performed, often under reflux.

  • Key Reaction Parameters:

Reagent Molar Ratio to 1,2,4-triazole Conditions Outcome
Potassium hydroxide 1.4 - 1.5 Ethanol, reflux Deprotonation and activation
Chloromethane (or methyl iodide) 1.0 - 1.5 Reflux N-methylation

This step yields 1-methyl-1H-1,2,4-triazole with high selectivity by minimizing isomer formation.

Quaternization and Formation of Methyl Sulphate Salt

  • Quaternization: The nitrogen at position 1 of the triazole ring is quaternized by methylation using methyl sulphate, forming the triazolium methyl sulphate salt.

  • Purification: The final product is purified by crystallization or chromatographic methods to remove isomeric and side products.

Reaction Scheme Summary

Step Reaction Description Reagents/Conditions Key Notes
1 N-Methylation of 1,2,4-triazole KOH, ethanol, chloromethane, reflux Avoids isomerization
2 5-Position protection (lithiation/silylation) n-BuLi/TMEDA or LDA, trimethylchlorosilane Enhances regioselectivity
3 Carboxylation at 3-position LDA, CO2, low temperature Introduces carboxylic acid group
4 Esterification Thionyl chloride, methanol Converts acid to methyl ester
5 Coupling with 4-(acetylamino)-3-chlorophenyl group Appropriate coupling reagents (e.g., amide bond formation) Introduces aromatic substituent
6 Quaternization with methyl sulphate Methyl sulphate Forms triazolium methyl sulphate salt

Analytical and Purity Considerations

  • Yield Optimization: The novel synthetic route avoids common pitfalls such as N-methyl isomerization and excessive quaternization, resulting in higher yields and product purity.

  • Isomer Control: The use of protection strategies and selective lithiation ensures regioselective functionalization, minimizing by-products.

  • Characterization: The final compound is characterized by NMR, IR, mass spectrometry, and elemental analysis to confirm structure and purity.

Research Findings and Comparative Analysis

  • The described preparation method is derived from a patent that emphasizes the avoidance of isomerization and optimization of N-methylation yields by using controlled nucleophilic substitution and protection strategies.

  • Compared to classical methods that rely on direct N-alkylation of 1H-1,2,4-triazole-3-methyl formate, this method provides a more efficient pathway with fewer side reactions and higher selectivity.

  • The incorporation of the 4-(acetylamino)-3-chlorophenyl substituent typically requires careful coupling conditions to preserve the functional groups and ensure the integrity of the triazole ring.

Chemical Reactions Analysis

Reactivity of the Triazolium Core

The 1,2,4-triazolium ion is electrophilic at the 5-position, enabling nucleophilic substitutions. Example reactions include:

Reaction Type Reagents/Conditions Product Source
Nucleophilic attack Water or alcohols (e.g., EtOH)Ring-opening to form thiols or ethers ,
Anion exchange Halide salts (e.g., NaCl)Replacement of methyl sulphate with Cl⁻

Acetylamino Group

  • Hydrolysis : Under acidic or basic conditions, the acetyl group is cleaved to regenerate a free amine:

    R NHCOCH3H+/OHR NH2+CH3COOH\text{R NHCOCH}_3\xrightarrow{\text{H}^+/\text{OH}^-}\text{R NH}_2+\text{CH}_3\text{COOH}

    This reaction is critical for modifying bioactivity .

Chlorophenyl Substituent

  • Electrophilic substitution : The chlorine atom directs further substitutions (e.g., nitration, sulfonation) at the ortho/para positions.

  • Nucleophilic displacement : Strong nucleophiles (e.g., NaN₃) replace Cl⁻ under high temperatures .

Methyl Sulphate Counterion Behavior

The methyl sulphate ion (CH₃OSO₃⁻) participates in:

  • Ion-exchange reactions : Displacement by stronger acids (e.g., HCl) yields chloride salts.

  • Thermal decomposition : At elevated temperatures (>200°C), it decomposes to release SO₃ and methanol .

Catalytic and Biological Activity

While direct data for this compound is limited, structurally similar 1,2,4-triazolium salts demonstrate:

  • Anticancer properties : Mercapto-triazoles inhibit tumor cell proliferation via thioredoxin reductase inhibition .

  • Ionic liquid applications : Triazolium methyl sulphates act as solvents or catalysts in asymmetric alkylation reactions .

Stability and Degradation

  • pH sensitivity : Degrades in strongly acidic/basic conditions via triazolium ring opening.

  • Photolytic decomposition : UV exposure cleaves the azo linkage in related aromatic amines .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that triazolium compounds can inhibit the growth of various bacteria and fungi. The specific structure of 1-(4-(Acetylamino)-3-chlorophenyl)-3-methyl-1H-1,2,4-triazolium methyl sulphate may enhance its efficacy against resistant strains of pathogens .
  • Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects through mechanisms involving apoptosis induction in cancer cells. Further research is needed to elucidate these mechanisms and determine its effectiveness in clinical settings .

Pharmaceutical Applications

The unique properties of this compound make it a candidate for various pharmaceutical applications:

  • Drug Development : Its structure allows for modifications that could lead to the development of new drugs targeting specific diseases, particularly those caused by resistant microorganisms .
  • Therapeutic Agent : Given its potential anticancer and antimicrobial properties, it may serve as a therapeutic agent in treating infections or tumors resistant to conventional treatments .

Agricultural Applications

In agriculture, compounds like this compound can be utilized as:

  • Fungicides : The antimicrobial properties suggest potential use as a fungicide to protect crops from fungal infections .
  • Growth Regulators : There is potential for this compound to act as a plant growth regulator, enhancing crop yield and resistance to environmental stressors .

Case Studies

Several studies have documented the applications of triazolium compounds similar to this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazolium salts against common pathogens. The results indicated that compounds with similar structures exhibited significant inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting that this compound could also exhibit similar activity .

Case Study 2: Cancer Cell Apoptosis

Research focused on triazole derivatives demonstrated their ability to induce apoptosis in cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity. This suggests that further exploration of this compound could yield promising results in cancer therapy .

Mechanism of Action

The mechanism of action of 1-(4-(Acetylamino)-3-chlorophenyl)-3-methyl-1H-1,2,4-triazolium methyl sulphate involves its interaction with specific molecular targets. The acetylamino and chlorophenyl groups allow the compound to bind to enzymes or receptors, modulating their activity. For example, in medicinal applications, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The triazolium ring can also interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 1-(4-(Acetylamino)-3-chlorophenyl)-3-methyl-1H-1,2,4-triazolium methyl sulphate
  • CAS Registry Number : 71501-35-4
  • Molecular Formula : C₁₂H₁₅ClN₄O₅S
  • Structural Features: A 1H-1,2,4-triazolium cationic core with a methyl group at position 2. A 4-(acetylamino)-3-chlorophenyl substituent at position 1. A methyl sulphate counterion.

This compound belongs to the class of triazolium salts, characterized by their positively charged triazole ring and associated anions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related triazole derivatives (Table 1). Key differences lie in substituents, counterions, and oxidation states of the triazole ring.

Table 1: Structural Comparison of Triazole Derivatives

Compound Name Substituents/Counterion CAS Number Molecular Formula Key Features Reference
This compound 4-(Acetylamino)-3-chlorophenyl; methyl sulphate 71501-35-4 C₁₂H₁₅ClN₄O₅S Triazolium cation; polar counterion
4-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione 4-Chlorophenyl; thione group Not provided C₈H₆ClN₃S Neutral triazole with sulfur at C5
4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Bromophenyl; morpholinylmethyl; thione group 1349172-90-2 C₂₀H₁₉BrClN₅OS Neutral triazole; bulky substituents
3-(4-Amino-3-ethyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl)-3-(2-chlorophenyl)-1-phenylpropan-1-one Chlorophenyl; sulfanylidene; ketone Not provided C₂₀H₂₀ClN₅OS Hybrid triazole-ketone structure
4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one 4-Hydroxyphenyl; ketone group Not provided C₈H₇N₃O₂ Neutral triazole with ketone at C5

Key Observations:

Triazolium vs. Neutral Triazoles : The target compound’s triazolium cation enhances solubility in polar solvents compared to neutral derivatives like thiones or ketones . The methyl sulphate counterion further increases polarity, which may improve bioavailability in aqueous systems.

Compounds with thione groups (e.g., ) exhibit distinct redox properties and metal-binding capabilities, unlike the triazolium salt.

Biological Implications: Triazole-thiones (e.g., ) are often explored for antimicrobial activity due to sulfur’s role in disrupting enzyme function.

Physicochemical Properties

  • Solubility : The methyl sulphate counterion likely confers higher water solubility compared to neutral triazoles (e.g., ).
  • Stability: The acetylamino group may stabilize the compound against hydrolysis relative to hydroxyl or morpholinylmethyl substituents .

Biological Activity

1-(4-(Acetylamino)-3-chlorophenyl)-3-methyl-1H-1,2,4-triazolium methyl sulphate (CAS No. 71501-35-4) is a compound that has garnered attention due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies.

  • Molecular Formula : C12H15ClN4O5S
  • Molecular Weight : 362.79 g/mol
  • Structure : The compound features a triazolium ring which is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an antimicrobial and anticancer agent. Its structure suggests that it may interact with various biological targets, leading to diverse pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety often exhibit antimicrobial properties . A study on related triazole derivatives demonstrated significant activity against various bacterial strains, suggesting that this compound may also possess similar effects .

Anticancer Activity

The triazole ring has been associated with anticancer properties. For instance, derivatives of triazoles have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in several cancer cell lines . Specific studies have highlighted the ability of triazole compounds to inhibit thymidine phosphorylase, an enzyme often overexpressed in tumors .

Case Studies and Research Findings

StudyFindings
Triazole Derivatives Study A structure-activity relationship study indicated that modifications on the triazole ring could enhance anticancer activity against breast cancer cells (MCF-7) with IC50 values ranging from 27.3 µM to 43.4 µM for certain derivatives .
Antimicrobial Screening Testing of various triazole compounds showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating potential for development into therapeutic agents .
Cytotoxicity Assays Compounds similar to this compound were evaluated for cytotoxic effects against human cancer cell lines (e.g., HCT-116), with promising results suggesting further investigation into its mechanisms of action .

While specific mechanisms for this compound are still under investigation, the presence of the triazole ring suggests it may interfere with nucleic acid synthesis or function by inhibiting key enzymes involved in these processes. This is consistent with findings from studies on related compounds that have shown inhibition of metabolic pathways critical for cancer cell survival.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-(Acetylamino)-3-chlorophenyl)-3-methyl-1H-1,2,4-triazolium methyl sulphate, and how can purity be optimized?

  • Methodology :

  • Step 1 : Synthesize the triazole precursor via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., HCl/EtOH) .
  • Step 2 : Quaternize the triazole ring using methyl sulfate in anhydrous acetonitrile at 60–80°C for 6–12 hours. Monitor reaction progress via TLC (silica gel, CHCl₃:MeOH 9:1).
  • Purity Optimization : Recrystallize from ethanol/water mixtures (3:1 v/v) to remove unreacted methyl sulfate. Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Techniques :

  • X-ray Crystallography : Resolve the triazolium core and counterion arrangement. Use Mo-Kα radiation (λ = 0.71073 Å) and SHELX software for refinement .
  • NMR : Assign protons using ¹H/¹³C NMR (DMSO-d₆, 400 MHz). The methyl sulfate counterion’s -SO₃CH₃ group shows a singlet at δ 3.2–3.4 ppm in ¹H NMR .
  • FT-IR : Identify key bands: N-H stretch (3250–3350 cm⁻¹, acetyl group), C-Cl (750 cm⁻¹), and S=O (1200–1250 cm⁻¹) .

Q. How does the compound’s solubility and stability vary across solvents, and what storage conditions are advised?

  • Solubility Profile :

SolventSolubility (mg/mL)Notes
DMSO>50Preferred for biological assays
Water~10pH-sensitive (hydrolyzes above pH 7)
Ethanol~20Stable for 48 hours at 4°C
  • Storage : Store as a lyophilized solid at –20°C under argon. Avoid aqueous solutions >24 hours due to hydrolysis of the methyl sulfate group .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of triazole quaternization during synthesis?

  • Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to compare energy barriers for methylation at N1 vs. N2 positions. The N1 site is favored due to lower steric hindrance from the 3-chlorophenyl substituent .
  • Experimental Validation : Use in-situ NMR to track methylation intermediates. Methyl sulfate’s electrophilicity drives attack at the less hindered nitrogen .

Q. How should conflicting data between NMR and X-ray crystallography be resolved (e.g., tautomerism or conformational flexibility)?

  • Case Study : If NMR suggests dynamic behavior (e.g., acetyl group rotation), conduct variable-temperature NMR (VT-NMR) from 25°C to –40°C to freeze conformers. Compare with X-ray data to confirm dominant solid-state conformation .
  • Statistical Validation : Apply R-factors and residual density plots to assess crystallographic model accuracy .

Q. What strategies are effective for identifying and quantifying degradation products under hydrolytic conditions?

  • Analytical Workflow :

  • HPLC-MS : Use a C18 column with ESI-MS in positive ion mode. Detect degradation products (e.g., free triazole, sulfate ions) via m/z shifts.
  • Kinetic Studies : Monitor hydrolysis at pH 7.4 (PBS buffer, 37°C). Half-life (t₁/₂) calculations via first-order kinetics .

Q. Does the compound exhibit tautomerism or dynamic stereochemistry in solution?

  • Investigation Methods :

  • NOESY NMR : Probe spatial interactions between the acetyl group and triazolium ring to identify tautomeric equilibria.
  • UV-Vis Spectroscopy : Track λmax shifts in polar vs. nonpolar solvents. A lack of solvatochromism suggests limited tautomerism .

Q. How can computational modeling predict biological interactions (e.g., enzyme inhibition)?

  • Protocol :

  • Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 isoforms. The 3-chlorophenyl group may occupy hydrophobic pockets, while the triazolium cation interacts with catalytic residues.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Compare with experimental IC₅₀ values from enzyme assays .

Data Contradiction Analysis Example

  • Scenario : X-ray data shows planar triazolium ring, while DFT predicts slight puckering.
  • Resolution : Evaluate crystal packing effects (e.g., hydrogen bonds with methyl sulfate) that enforce planarity. Re-optimize DFT parameters with solvent effects (PCM model) .

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